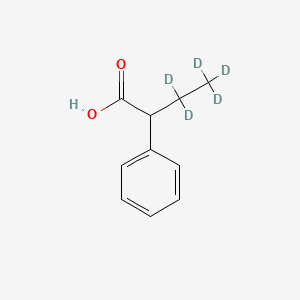

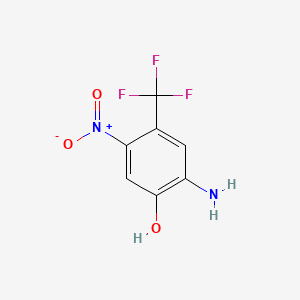

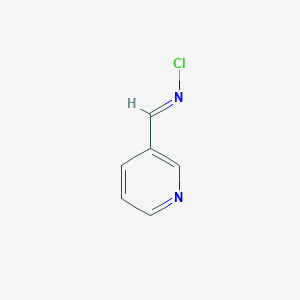

![molecular formula C19H27NO B564806 (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers) CAS No. 1185245-16-2](/img/structure/B564806.png)

(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers) is a useful research compound. Its molecular formula is C19H27NO and its molecular weight is 296.498. The purity is usually 95%.

BenchChem offers high-quality (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

Poly(4-vinylpyridine) has been utilized as a green, commercially available, and recyclable basic catalyst in the synthesis of benzopyrans and dihydropyranochromenes. The process involves one-pot condensation of aromatic aldehydes, 3-methyl-1-phenyl-2-pyrazolin-5-one, and malononitrile or 4-hydroxycoumarin in ethanol at reflux temperature. This method offers several advantages such as mild reaction conditions, short reaction times, simple work-up, and high yields (Albadi et al., 2014).

Reaction Mechanism and Kinetics

The electrocyclic ring closure reactions of (2Z)-hexa-2,4,5-trienals (vinylallenals) and their Schiff base derivatives have been studied. The competition between these reactions, the factors influencing reaction rates, and the torquoselective cyclization of these compounds have been analyzed in detail. This study provides valuable insights into the kinetics and mechanisms of these types of reactions (Souto et al., 2010).

Antibacterial Surfaces

Poly(4-vinyl-N-alkylpyridinium bromide) was covalently attached to glass slides to create surfaces that kill airborne bacteria on contact. This innovation could have significant applications in reducing the viability of various bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, and Escherichia coli, on surfaces, which is crucial for healthcare and sanitation purposes (Tiller et al., 2001).

Polymer Synthesis and Properties

A series of novel poly(vinylcyclohexane)-b-poly(4-vinylpyridine) (PVCH-b-P4VP) diblock copolymers have been synthesized through a combination of anionic and RAFT polymerization techniques. The characterization of these polymers and the study of their thermal properties could pave the way for new materials with specific applications in various industries, such as coatings and adhesives (Qi et al., 2018).

Propiedades

IUPAC Name |

4-[(E)-2-pyridin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethenyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h4-5,8,13-16,18,21H,1-3,6-7,9-12H2/b19-14+/i1D2,2D2,3D2,6D2,7D2,15D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGXAELTRGXHLY-PBWQCWANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=CC2=CC=CC=N2)C3CCC(CC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])/C(=C\C2=CC=CC=N2)/C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675787 |

Source

|

| Record name | 4-[(Z)-1-(~2~H_11_)Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185245-16-2 |

Source

|

| Record name | 4-[(Z)-1-(~2~H_11_)Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

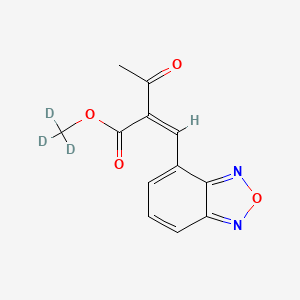

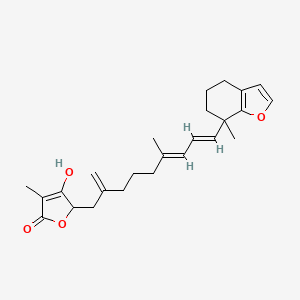

![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)

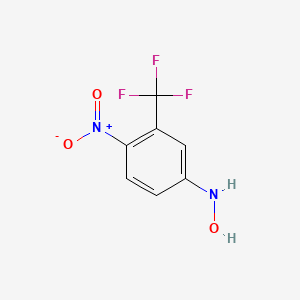

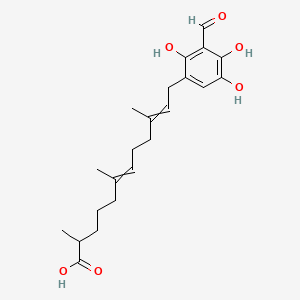

![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)

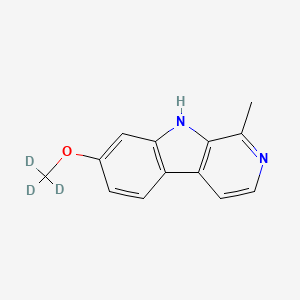

![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)